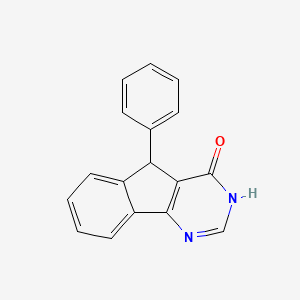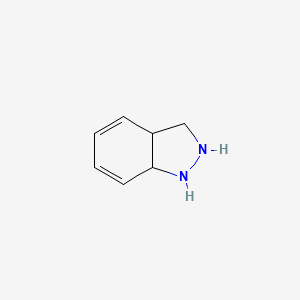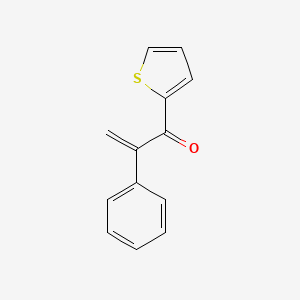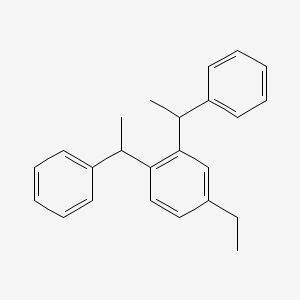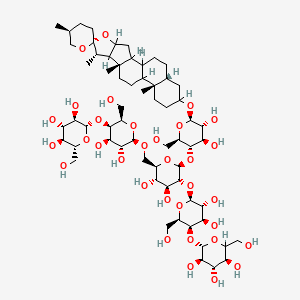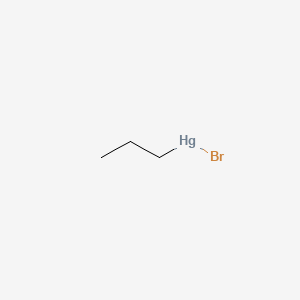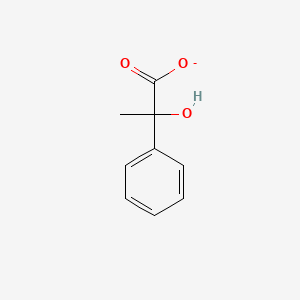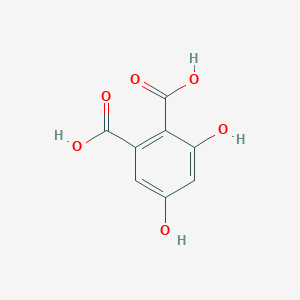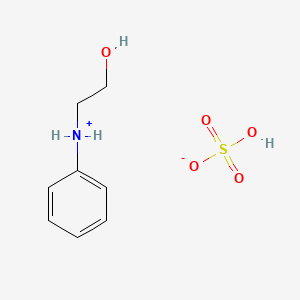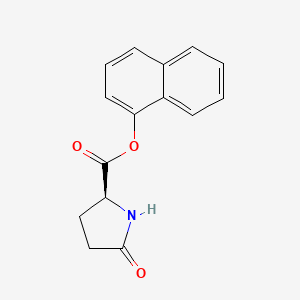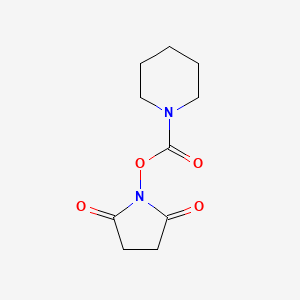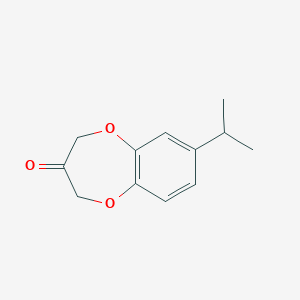![molecular formula C21H20ClNO3 B12648943 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride CAS No. 56517-34-1](/img/structure/B12648943.png)
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride is a chemical compound with the molecular formula C21H20ClNO4 and a molecular weight of 385.84 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride involves several steps, typically starting with the appropriate benzo[c]phenanthridine precursor. The reaction conditions often include the use of methoxy groups and methylation processes to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Fagaronine chloride: Another benzo[c]phenanthridine derivative with similar structural features.
Sanguirubine: A compound with a similar core structure but different functional groups.
3,8,9-Trimethoxy-5H-benzo[c]phenanthridin-2-one: A related compound with slight variations in its chemical structure.
Uniqueness
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
56517-34-1 |
|---|---|
Molecular Formula |
C21H20ClNO3 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2,3,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride |
InChI |
InChI=1S/C21H20NO3.ClH/c1-22-12-14-5-7-15(23-2)10-17(14)16-8-6-13-9-19(24-3)20(25-4)11-18(13)21(16)22;/h5-12H,1-4H3;1H/q+1;/p-1 |
InChI Key |
CFXUOSUCFYZYOE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C(=C3C=C(C=CC3=C1)OC)C=CC4=CC(=C(C=C42)OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


